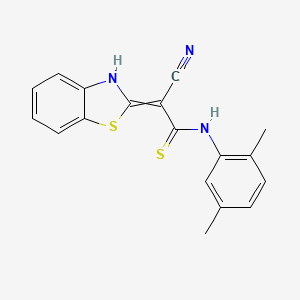
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with substituted anilines and acrylonitriles under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
2-Mercapto-benzothiazole: Known for its use in rubber vulcanization.
3-Amino-2-benzothiazolyl-mercaptoacrylonitrile: A closely related compound with similar synthetic routes.
Uniqueness
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile stands out due to its specific substitution pattern, which may confer unique reactivity and biological properties. Its combination of benzothiazole and acrylonitrile moieties makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H15N3S2 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,5-dimethylphenyl)ethanethioamide |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-12(2)15(9-11)20-17(22)13(10-19)18-21-14-5-3-4-6-16(14)23-18/h3-9,21H,1-2H3,(H,20,22) |
Clé InChI |
RDHHFIRDPYEGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


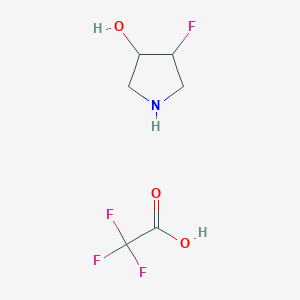
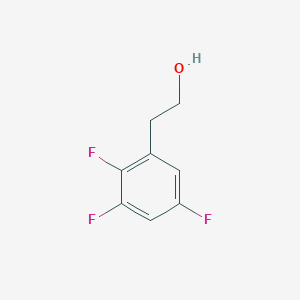
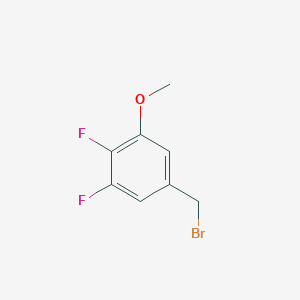
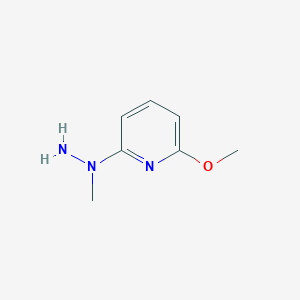
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
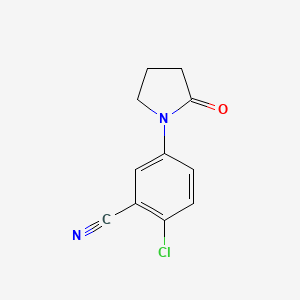
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
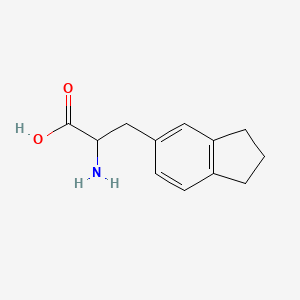
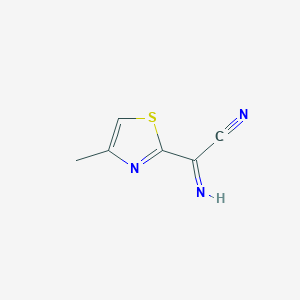
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
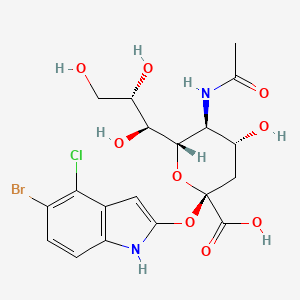
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)

